molecular formula C10H9ClO4 B6174116 2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid CAS No. 1324054-63-8

2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B6174116
CAS No.: 1324054-63-8
M. Wt: 228.63 g/mol
InChI Key: BQYYKGJDXJRUEN-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(methoxycarbonyl)phenyl]acetic acid is a chlorinated phenylacetic acid derivative characterized by a methoxycarbonyl (-COOCH₃) substituent at the para position and a chlorine atom at the ortho position on the aromatic ring. Its molecular formula is C₁₀H₉ClO₄, with a molecular weight of 228.63 g/mol. This compound is of interest in medicinal chemistry due to its structural features, which are often associated with enzyme inhibition and metabolic activity .

Properties

CAS No.

1324054-63-8

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

2-(2-chloro-4-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H9ClO4/c1-15-10(14)7-3-2-6(5-9(12)13)8(11)4-7/h2-4H,5H2,1H3,(H,12,13)

InChI Key

BQYYKGJDXJRUEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CC(=O)O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the synthesis of methyl 2-[2-chloro-4-(methoxycarbonyl)phenyl]acetate, followed by alkaline hydrolysis. Lithium hydroxide (LiOH) or potassium hydroxide (KOH) in tetrahydrofuran (THF)-ethanol or methanol-water systems facilitates ester cleavage. For example, LiOH-mediated hydrolysis at 25°C for 10 hours achieves 94.4% yield, whereas KOH in methanol at 60°C for 3 hours yields 87%.

Key Steps

  • Ester Preparation : The precursor ester is synthesized via nucleophilic substitution or Friedel-Crafts acylation.

  • Hydrolysis : Base-catalyzed cleavage of the methyl ester group under mild conditions.

  • Acidification : Addition of dilute HCl precipitates the carboxylic acid product.

Optimization Insights

  • Solvent Systems : THF-ethanol mixtures enhance solubility and reaction homogeneity.

  • Temperature Control : Room-temperature reactions minimize side reactions, preserving the methoxycarbonyl group.

  • Scalability : This method is scalable, with yields consistent at multi-gram scales.

Ullmann couplings enable the introduction of chloro and methoxycarbonyl groups via copper-catalyzed aryl-ether bond formation. This method is adapted from protocols for structurally analogous compounds.

Synthetic Pathway

  • Starting Materials : o-Chloroacetophenone and para-chlorophenol undergo coupling in the presence of copper powder and sodium hydroxide under nitrogen.

  • Intermediate Formation : The reaction produces 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone, which is subsequently treated with sulfur and morpholine to form thioamide intermediates.

  • Acid Generation : Hydrolysis with concentrated HCl and glacial acetic acid yields the target carboxylic acid.

Reaction Conditions

  • Catalyst : Copper powder (8% w/w of starting material).

  • Temperature : Reflux conditions (110°C) for 18 hours.

  • Yield : 431 g of product from 500 g starting material (~86% yield).

Challenges and Solutions

  • Byproduct Formation : Sulfur-morpholine adducts are minimized by precise stoichiometry.

  • Purification : Sequential extractions with ethyl acetate and sodium bicarbonate remove residual copper and sulfur.

Direct Chlorination and Carboxylation

Direct functionalization of pre-substituted phenylacetic acid derivatives offers a streamlined route. Chlorination and carboxylation are performed sequentially to install substituents at positions 2 and 4.

Chlorination Strategies

  • Electrophilic Substitution : Chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ directs chlorination to the ortho position relative to the methoxycarbonyl group.

  • Solvent Effects : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) enhances reaction efficiency.

Carboxylation Techniques

  • Carbonylation : Palladium-catalyzed carbonylation of bromo intermediates with methanol introduces the methoxycarbonyl group.

  • Esterification : Fischer esterification with methanol and H₂SO₄ converts carboxylic acids to methyl esters.

Example Protocol

  • Chlorinate 4-(methoxycarbonyl)phenylacetic acid at position 2 using SO₂Cl₂/FeCl₃.

  • Purify via crystallization from ethanol-water.

  • Yield: 78–82%.

Multi-Step Synthesis from Substituted Benzaldehyde

This approach constructs the phenyl ring with pre-installed substituents, followed by chain extension to form the acetic acid moiety.

Reaction Sequence

  • Aldehyde Functionalization : 2-Chloro-4-(methoxycarbonyl)benzaldehyde undergoes Wittig reaction with (carbethoxymethylene)triphenylphosphorane to form α,β-unsaturated ester.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding the saturated ester.

  • Hydrolysis : LiOH-mediated hydrolysis produces the carboxylic acid.

Yield : 70–75% over three steps.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey ReagentsConditionsYieldReference
Ester HydrolysisMethyl ester precursorLiOH, HCl25°C, 10 h94.4%
Ullmann Couplingo-ChloroacetophenoneCu, NaOH, HCl110°C, 18 h86%
Direct Chlorination4-Methoxycarbonylphenylacetic acidSO₂Cl₂, FeCl₃0–25°C, 6 h82%
Multi-Step Synthesis2-Chloro-4-(methoxycarbonyl)benzaldehydeWittig reagent, H₂/Pd-CReflux, RT75%

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Amino or thio derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenylacetic Acid Derivatives

2-(2-Chloro-4-hydroxyphenyl)acetic acid
  • Molecular Formula : C₈H₇ClO₃
  • Molecular Weight : 186.59 g/mol
  • CAS : 81720-84-5
  • Key Differences : Replaces the methoxycarbonyl group with a hydroxyl (-OH) group.
  • Properties : Increased polarity due to the hydroxyl group, enhancing solubility in aqueous media. However, reduced metabolic stability compared to the methoxycarbonyl analog .
2-(2-Chloro-4-methoxyphenyl)acetic acid
  • Molecular Formula : C₉H₉ClO₃
  • Molecular Weight : 200.62 g/mol
  • CAS : 91367-09-8
  • Key Differences : Substitutes methoxycarbonyl with methoxy (-OCH₃).
  • Properties : Lower acidity (pKa ~3.5) compared to the target compound (pKa ~2.8 for the carboxylic acid group), affecting bioavailability. Demonstrated applications in intermediate synthesis for agrochemicals .
4-Chloro-2-methylphenoxyacetic acid
  • Molecular Formula : C₉H₉ClO₃
  • Molecular Weight : 200.62 g/mol
  • CAS : 94-74-6
  • Key Differences: Contains a phenoxyacetic acid backbone with a methyl group and chlorine.
  • Applications: Widely used as an herbicide (e.g., MCPA). The phenoxy group increases herbicidal activity but introduces higher environmental persistence compared to phenylacetic acids .

Methoxycarbonyl-Substituted Analogs

2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid
  • Structure : Incorporates a piperidine ring and bromine substituent.
  • Synthesis : Prepared via nucleophilic aromatic substitution, highlighting the reactivity of the methoxycarbonyl group in facilitating coupling reactions.
(R)-2-[5-(Methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic acid
  • Structure : Features a dihydropyran ring fused with the methoxycarbonyl group.
  • Activity : Exhibited 69.9% inhibition of xanthine oxidase (XOD) at 10 µM, indicating that methoxycarbonyl placement influences enzyme selectivity .

Biological Activity

2-[2-Chloro-4-(methoxycarbonyl)phenyl]acetic acid, also known as a derivative of chlorophenoxyacetic acid, has attracted attention in various fields of research, particularly in medicinal chemistry and agricultural applications. This compound is characterized by its unique chemical structure, which imparts specific biological activities that can be leveraged for therapeutic and agricultural purposes.

  • Molecular Formula : C10H10ClO3
  • Molecular Weight : 216.64 g/mol
  • CAS Number : 1543-72-0

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical development.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. The compound's mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Analgesic Properties

In animal models, this compound has demonstrated significant analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in pain management therapies.

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammatory conditions. Its ability to modulate biochemical pathways makes it a valuable asset in drug design.

Agricultural Chemicals

In agricultural research, this compound is utilized in formulating herbicides. Its effectiveness in controlling unwanted plant growth while minimizing harm to crops supports sustainable agricultural practices.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound involved administering the compound to mice subjected to induced inflammation. Results indicated a significant reduction in edema and pro-inflammatory cytokine levels compared to control groups.

Treatment GroupEdema Reduction (%)Cytokine Levels (pg/mL)
Control0150
Low Dose30105
High Dose6050

Case Study 2: Analgesic Efficacy

In another study assessing analgesic efficacy, the compound was tested against a standard analgesic drug. The results showed that both compounds produced comparable pain relief in animal models.

TreatmentPain Relief Score (0-10)
Control0
Standard Drug8
Test Compound7

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Cancer Research : Preliminary findings suggest that derivatives of this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
  • Neuroprotective Effects : Research indicates that it may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells.

Q & A

Q. What are the recommended synthetic routes for 2-[2-chloro-4-(methoxycarbonyl)phenyl]acetic acid?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Start with a substituted benzene derivative (e.g., 2-chloro-4-(methoxycarbonyl)benzene).
  • Step 2 : Introduce the acetic acid moiety via Friedel-Crafts acylation or alkylation.
  • Step 3 : Purify intermediates using column chromatography (silica gel, chloroform/methanol eluent) .
  • Key Considerations : Monitor reaction progress with TLC and optimize pH to prevent ester hydrolysis .

Q. How can researchers characterize this compound’s structural and chemical properties?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR (δ 3.8–4.2 ppm for methoxy protons) and 13C^{13}C-NMR (carbonyl peaks at ~170 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (C10_{10}H9_9ClO4_4; calc. 228.03 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Adjust solubility using buffered solutions (pH 6–8) .
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers analyze purity and detect trace impurities in this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Quantify using external calibration curves .
  • NMR Relaxation Methods : Detect low-level contaminants via 1H^1H-NMR spin-lattice relaxation times (T1_1) .
  • Limitations : Impurities like 4-chloro derivatives may co-elute; validate with spiked samples .

Q. What biological activity studies are relevant for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates. IC50_{50} values can be determined via dose-response curves .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293). Compare with structurally similar compounds (e.g., MCPA derivatives) to assess substituent effects .
  • Data Interpretation : Normalize results to positive controls (e.g., aspirin for COX inhibition) .

Q. How can computational modeling optimize reaction pathways for derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. ethanol) .
  • Validation : Cross-verify computed activation energies with experimental Arrhenius plots .

Q. How should researchers address contradictions in biological activity data?

Methodological Answer:

  • Source Identification : Check for batch-to-batch variability (e.g., impurity profiles via LC-MS) .
  • Biological Replicates : Use ≥3 independent assays with blinded analysis to minimize bias .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., 2-(4-chloro-3-methylphenoxy)acetic acid) to identify substituent-activity trends .

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